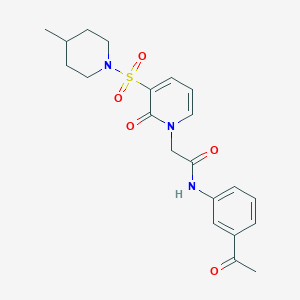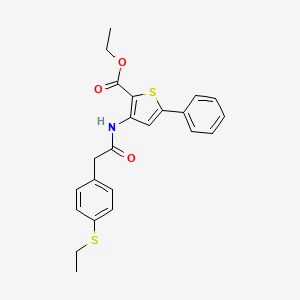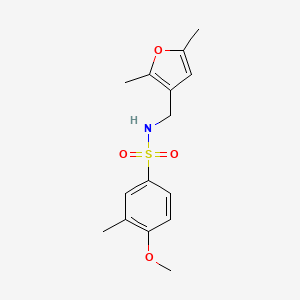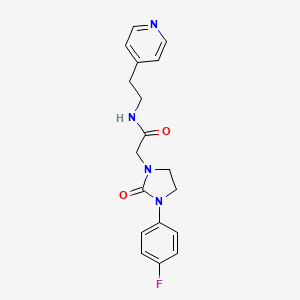
N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Anti-enzymatic Potential
A study focused on the synthesis, characterization, and pharmacological evaluation of various acetamide derivatives, including 1,3,4-oxadiazole and other related compounds, revealed their antibacterial and anti-enzymatic potential. These compounds showed notable inhibitory activity against certain strains of gram-negative and gram-positive bacteria, indicating their potential application in developing new antibacterial agents. The enzyme inhibition studies revealed low potential against the lipoxygenase (LOX) enzyme, providing insights into their specificity and possible therapeutic applications (Nafeesa et al., 2017).
Synthesis and Evaluation for Antibacterial Activity
Another study elaborated on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, highlighting the importance of such derivatives in combating bacterial infections. The study found that certain compounds exhibited significant inhibitory activity against a range of bacterial strains, including Salmonella typhi and Escherichia coli, suggesting their utility in developing novel antibacterial therapies (Iqbal et al., 2017).
Enzyme Inhibitory Activities
Research on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrated their potential in inhibiting acetylcholinesterase and butyrylcholinesterase (AChE and BChE) enzymes, as well as lipoxygenase (LOX) enzymes. These findings suggest the applicability of such compounds in the development of treatments for conditions associated with enzyme dysregulation, offering a foundation for further pharmacological exploration (Khalid et al., 2014).
Molecular Docking and Computational Studies
A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to investigate the reactivity and potential therapeutic applications of sulfonamide derivatives. This research underscores the versatility of acetamide and sulfonamide derivatives in addressing various diseases, including their potential role in developing treatments against emerging viral infections like COVID-19 (Fahim & Ismael, 2021).
作用機序
Target of Action
The primary target of this compound is the 5-HT6 receptor (5-HT6R) . The 5-HT6R is a member of the serotonin receptor family and is known to be involved in cognitive function .
Mode of Action
The compound acts as a 5-HT6R antagonist . Antagonists are substances that block or suppress the action of a receptor. In this case, the compound binds to the 5-HT6R, preventing serotonin from activating the receptor .
Biochemical Pathways
The antagonism of the 5-HT6R by the compound leads to an increase in the levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory . Therefore, the compound’s action on the 5-HT6R can potentially improve cognitive function.
Result of Action
The molecular and cellular effects of the compound’s action involve changes in neurotransmitter levels in the brain. By blocking the 5-HT6R, the compound increases the levels of glutamate and acetylcholine . This can lead to improved cognitive function, making the compound potentially useful in the treatment of disorders characterized by cognitive decline.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-8-11-24(12-9-15)30(28,29)19-7-4-10-23(21(19)27)14-20(26)22-18-6-3-5-17(13-18)16(2)25/h3-7,10,13,15H,8-9,11-12,14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSUWHULSZRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2859538.png)

![3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859542.png)
![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)


![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)
